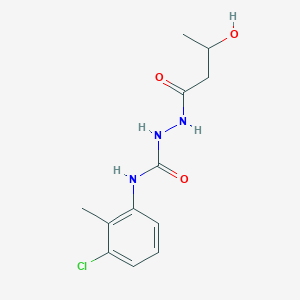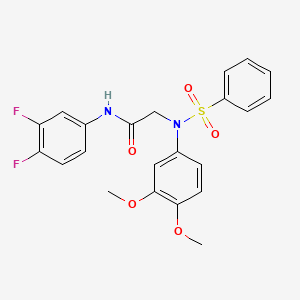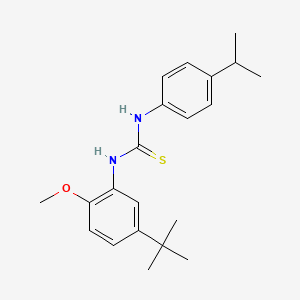
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been utilized in various applications, including stem cell research, cancer research, and drug discovery.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is a potent and selective inhibitor of GSK-3, which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide activates the Wnt signaling pathway, which plays a crucial role in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation, the inhibition of apoptosis, and the enhancement of stem cell pluripotency and differentiation. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is its high specificity and potency, which allows for precise modulation of GSK-3 activity. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has a relatively low toxicity and can be used at low concentrations. However, one limitation of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in scientific research. One area of interest is the development of new therapies for diabetes and other metabolic disorders, based on the ability of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide to improve glucose tolerance and insulin sensitivity. Another area of interest is the use of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in combination with other drugs or therapies to enhance their efficacy and reduce side effects. Finally, further research is needed to fully understand the mechanisms of action of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide and its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been widely used in scientific research, particularly in stem cell research. It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting glycogen synthase kinase 3 (GSK-3) and activating the Wnt signaling pathway. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been used in cancer research to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-hydroxybutanoylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-7(17)6-11(18)15-16-12(19)14-10-5-3-4-9(13)8(10)2/h3-5,7,17H,6H2,1-2H3,(H,15,18)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDUTZPGRPJDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NNC(=O)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4113370.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4113375.png)


![N~2~-(2-ethylphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113391.png)
![1-[4-(allyloxy)-3-ethoxyphenyl]-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113392.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4113404.png)
![3-({[(4-acetylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4113410.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4113411.png)
![methyl 5-{[(5-bromo-2-thienyl)sulfonyl]amino}-2-chlorobenzoate](/img/structure/B4113418.png)
![methyl 5-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-chlorobenzoate](/img/structure/B4113421.png)

![2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113442.png)
